molecular formula C43H55NO15 B1219045 Sulfurmycin G CAS No. 83753-81-5

Sulfurmycin G

Katalognummer: B1219045
CAS-Nummer: 83753-81-5
Molekulargewicht: 825.9 g/mol
InChI-Schlüssel: MLUQAMZHTPPIHO-SOBIJWGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sulfurmycin G is a minor anthracycline antibiotic isolated from the mutant strain Streptomyces galilaeus OBB-111, alongside other auramycins and sulfurmycins (C–G) . Structurally, it belongs to the anthracycline family, characterized by a tetracyclic aglycone core with a sugar moiety attached at the C-7 position of the aglycone . This structural feature is critical for its biological activity, as anthracyclines typically exert their effects through DNA intercalation and topoisomerase II inhibition. Sulfurmycin G demonstrates potent activity against Gram-positive bacteria and the P388 murine leukemia cell line, positioning it as a candidate for further anticancer and antimicrobial development .

Eigenschaften

CAS-Nummer

83753-81-5

Molekularformel

C43H55NO15

Molekulargewicht

825.9 g/mol

IUPAC-Name

methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C43H55NO15/c1-19(45)17-43(52)18-30(35-24(37(43)42(51)53-7)15-25-36(40(35)50)39(49)34-23(38(25)48)9-8-10-28(34)47)58-33-16-26(44(5)6)41(22(4)56-33)59-32-14-12-29(21(3)55-32)57-31-13-11-27(46)20(2)54-31/h8-10,15,20-22,26-27,29-33,37,41,46-47,50,52H,11-14,16-18H2,1-7H3/t20-,21-,22-,26-,27-,29-,30-,31-,32-,33-,37-,41+,43+/m0/s1

InChI-Schlüssel

MLUQAMZHTPPIHO-SOBIJWGVSA-N

SMILES

CC1C(CCC(O1)OC2CCC(OC2C)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)O

Isomerische SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@H]2CC[C@@H](O[C@H]2C)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)O

Kanonische SMILES

CC1C(CCC(O1)OC2CCC(OC2C)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)O

Synonyme

sulfurmycin G

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis of Sulfurmycin G and Related Anthracyclines

Structural Comparison

The structural uniqueness of Sulfurmycin G lies in its C-7 glycosylation, which distinguishes it from other anthracyclines like doxorubicin (C-9 sugar attachment) and arugomycin (distinct side-chain modifications) . Below is a comparative overview:

Compound Sugar Position Key Structural Features
Sulfurmycin G C-7 Anthraquinone core, amino sugar at C-7
Doxorubicin C-9 Daunosamine sugar at C-9, hydroxylated side chain
Auramycin G C-7 Similar to Sulfurmycin G but with altered sugar stereochemistry
Arugomycin C-10 Branched sugar moiety, additional methyl groups

The C-7 glycosylation in Sulfurmycin G may reduce cardiotoxicity compared to doxorubicin, as anthracycline-induced cardiotoxicity is often linked to C-9 modifications and reactive oxygen species generation .

Pharmacological Implications

Sulfurmycin G’s C-7 glycosylation offers a template for developing anthracyclines with improved therapeutic indices. Derivatives of Sulfurmycin G, such as those with modified sugar groups, have shown enhanced solubility and stability in preliminary studies, underscoring its utility as a lead compound .

Q & A

How should researchers design experiments to evaluate Sulfurmycin G’s antimicrobial efficacy under varying pH conditions?

Classification : Basic
Methodological Answer :
To address pH-dependent efficacy, use a PICO framework (Population: microbial strains; Intervention: Sulfurmycin G at varying pH; Comparison: neutral pH control; Outcome: MIC/MBC values). Design dose-response curves with triplicate measurements and pH-buffered growth media. Include negative controls (vehicle-only) and validate pH stability via spectrophotometry during incubation . For statistical rigor, apply ANOVA with post-hoc tests to compare efficacy across pH levels, ensuring power analysis determines adequate sample size .

What strategies resolve contradictions in reported cytotoxicity data for Sulfurmycin G across different cell lines?

Classification : Advanced
Methodological Answer :
Contradictions may arise from cell line heterogeneity or assay conditions. Conduct systematic meta-analysis of existing studies, focusing on variables like cell passage number, culture media composition, and exposure duration. Use TRIZ contradiction analysis (Table 7, ) to identify conflicting parameters (e.g., efficacy vs. toxicity). Validate findings via orthogonal assays (e.g., apoptosis markers vs. ATP-based viability) and report effect sizes with 95% confidence intervals to quantify uncertainty .

How can researchers optimize synthetic protocols for Sulfurmycin G derivatives to improve yield without compromising bioactivity?

Classification : Advanced
Methodological Answer :
Apply Design of Experiments (DOE) to screen reaction parameters (e.g., temperature, catalysts) using fractional factorial designs. Monitor purity via HPLC-MS and correlate with bioactivity using Spearman’s rank correlation. Reference ICH guidelines (Section A.2.1, ) for documenting synthetic steps and stability testing. For structural optimization, prioritize derivatives with <10% variance in MIC values compared to the parent compound .

What statistical approaches are recommended for analyzing Sulfurmycin G’s dose-response relationships in preclinical models?

Classification : Basic
Methodological Answer :
Use non-linear regression models (e.g., log-logistic or Hill equations) to calculate EC₅₀ values. Validate model fit via Akaike Information Criterion (AIC) and residual plots. For in vivo data, apply mixed-effects models to account for inter-animal variability. Report results with measures of dispersion (e.g., SEM) and avoid dichotomizing continuous outcomes .

How can multi-omics data be integrated to elucidate Sulfurmycin G’s mechanism of action?

Classification : Advanced
Methodological Answer :
Combine transcriptomic, proteomic, and metabolomic datasets using pathway enrichment analysis (e.g., KEGG, Reactome) and machine learning tools like weighted gene co-expression networks (WGCNA). Apply Principal Component Analysis (PCA) to reduce dimensionality and identify key biomarkers. Validate hypotheses via CRISPR-Cas9 knockout of candidate genes in resistant strains .

What quality control measures ensure reproducibility in Sulfurmycin G’s bioactivity assays?

Classification : Basic
Methodological Answer :
Implement standard operating procedures (SOPs) for cell culture (e.g., Mycoplasma testing) and compound storage (e.g., desiccated, -80°C). Include intra-assay controls (e.g., reference antibiotics) and inter-lab calibration using blinded samples. Use Cohen’s kappa to assess inter-rater reliability in endpoint interpretation .

What literature review strategies effectively identify knowledge gaps in Sulfurmycin G research?

Classification : Basic
Methodological Answer :
Perform Boolean searches on Google Scholar with keywords: "Sulfurmycin G" AND ("antimicrobial resistance" OR "structure-activity relationship"). Filter results by citations (>20) and recent publications (last 5 years). Use citation chaining to track seminal papers and visualize trends via tools like VOSviewer .

What ethical considerations are critical when designing clinical trials involving Sulfurmycin G?

Classification : Advanced
Methodological Answer :
Adhere to ICH GCP guidelines (Section 2.2.1, ) for participant selection, emphasizing informed consent and exclusion criteria (e.g., renal impairment). Submit protocols to Institutional Review Boards (IRBs) with risk-benefit analyses and data monitoring plans. For early-phase trials, incorporate stopping rules for toxicity (e.g., CTCAE grade ≥3) .

Data Presentation Guidelines

  • Tables/Figures : Follow Med. Chem. Commun. standards (e.g., avoid compound-specific codes like "4b" in graphics; use color-coded heatmaps for MIC data) .
  • Reproducibility : Document raw data and analysis scripts in repositories like Zenodo, citing DOI in methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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